YM 60828 is derived from a series of synthetic modifications aimed at enhancing the efficacy and bioavailability of factor Xa inhibitors. It is classified as a small molecule anticoagulant, specifically targeting factor Xa without significant effects on thrombin, making it a valuable candidate for anticoagulant therapy.
The synthesis of YM 60828 involves several key steps:
The synthesis process is optimized for yield and efficiency, with careful monitoring of reaction conditions (temperature, solvent choice, and reaction time) to maximize the output of active compound.
The molecular structure of YM 60828 can be described as follows:
Data from X-ray crystallography or nuclear magnetic resonance spectroscopy could provide further insights into the precise arrangement of atoms within the molecule.
YM 60828 primarily participates in biochemical reactions involving:
The mechanism of action of YM 60828 involves:
This mechanism positions YM 60828 as a potential therapeutic agent for preventing thromboembolic events.
YM 60828 exhibits several notable physical and chemical properties:
Quantitative data regarding these properties can guide formulation strategies for clinical applications.
The primary applications of YM 60828 include:
Factor Xa (FXa) occupies a pivotal position in the blood coagulation cascade, serving as the convergence point of the intrinsic and extrinsic pathways. Upon activation, FXa assembles with its cofactor Factor Va (FVa), calcium ions, and anionic phospholipid membranes (typically provided by activated platelets) to form the prothrombinase complex. This complex catalyzes the proteolytic conversion of prothrombin (Factor II) to thrombin (Factor IIa) with remarkable efficiency—a single FXa molecule within the prothrombinase complex can generate over 1,000 thrombin molecules per minute. This represents a critical amplification step in coagulation, positioning FXa as a high-leverage target for anticoagulant therapy [1] [4] [9]. Unlike thrombin, which directly activates platelets in addition to fibrin generation, FXa primarily functions within the enzymatic cascade, suggesting that its inhibition might offer a favorable therapeutic window by preserving primary hemostasis [8].
The strategic rationale for developing FXa inhibitors stems from their potential to attenuate thrombin generation upstream while minimizing off-target effects on platelet function. Traditional anticoagulants like heparin (indirect FXa/thrombin inhibitor via antithrombin) and warfarin (vitamin K antagonist affecting multiple factors) carry significant limitations: heparin requires parenteral administration and monitoring, while warfarin exhibits a narrow therapeutic index, slow onset/offset, and numerous food/drug interactions [3] [10]. Direct thrombin inhibitors (e.g., argatroban) effectively block thrombin but also inhibit its platelet-activating capacity, increasing bleeding risk [8]. FXa inhibitors, by contrast, dampen the explosive thrombin burst without directly interfering with thrombin-mediated platelet activation. Preclinical studies indicated that selective FXa inhibition could achieve potent antithrombotic efficacy with less impact on bleeding time compared to thrombin inhibitors or heparins [3] [8] [10].
The quest for synthetic FXa inhibitors evolved through distinct phases:
Table 1: Key Early Synthetic Factor Xa Inhibitors Preceding or Contemporary with YM-60828
Compound | Structural Class | Ki vs FXa (nM) | Oral Bioavailability | Key Development Status |
---|---|---|---|---|
DX-9065a | Bis-amidinylated naphthyl | 41 (Human) | Low (Rat: ~3%) | Phase II clinical trials |
ZK-807834 (Ci-1031) | Benzamidine | 0.11 (Human) | Moderate (Dog: ~20%) | Phase II clinical trials |
Razaxaban | Benzisoxazole | 0.19 (Human) | High (Dog: >50%) | Advanced clinical trials |
YM-60828 | Naphthylamidine-Aniline | 1.3 (Human) | High (Rat: ~32%) | Preclinical/Phase I |
YM-60828 (chemical name: N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl acetic acid dihydrochloride) was discovered by researchers at Yamanouchi Pharmaceutical Co. (now Astellas Pharma) through systematic optimization of N-[(7-amidino-2-naphthyl)methyl]aniline derivatives [5]. Its design originated from strategic modifications of earlier FXa inhibitor scaffolds, particularly focusing on enhancing oral bioavailability while maintaining high potency and selectivity. Structurally, YM-60828 belongs to the sulfonamido-bridged naphthylamidine-aniline derivatives and features three critical pharmacophoric elements:
Table 2: Key Biochemical and Pharmacological Properties of YM-60828
Property | Value/Characteristic | Assay System | Significance |
---|---|---|---|
FXa Inhibition (Ki) | 1.3 nM | Human purified FXa | High potency; superior to DX-9065a (Ki=41 nM) |
Selectivity vs Thrombin | >10,000-fold | Enzymatic assays | Minimal off-target inhibition of thrombin |
Selectivity vs Trypsin | >1,000-fold | Enzymatic assays | Reduces risk of digestive side effects |
Anticoagulant Activity | CT₂ = 0.38 µM (PT assay) | Human plasma | Potent ex vivo anticoagulant effect |
Oral Bioavailability | ~32% (Rat), ~100% (Dog) | Pharmacokinetic studies | Validated oral efficacy in thrombosis models |
Binding Mode | L-Shaped Conformation | Molecular modeling | Mimics natural substrate binding geometry |
The L-shaped conformation adopted by YM-60828 within the FXa active site was identified as crucial for its high affinity. This conformation positions the naphthylamidine deep within the S1 pocket and orients the aniline-derived moiety into the S4 hydrophobic/aromatic cluster, maximizing van der Waals contacts and hydrogen bonding. Computational docking studies confirmed this binding pose, rationalizing its nanomolar potency [5] [7]. The deliberate introduction of moderate hydrophilicity (via the sulfonylacetic acid tail) proved critical—earlier derivatives with highly lipophilic substituents showed reduced anticoagulant activity in plasma despite potent FXa inhibition, likely due to plasma protein binding. YM-60828 struck an optimal balance, achieving potent FXa inhibition (Ki = 1.3 nM), high selectivity over thrombin (>10,000-fold) and trypsin (>1,000-fold), and significant oral bioavailability (~32% in rats, ~100% in dogs), making it a standout candidate in its chemical class and a significant step toward orally bioavailable FXa inhibitors like rivaroxaban [5] [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7